
N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group with two methyl substituents, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 3-methyl-2-oxo-1-pyrrolidineacetamide. The reaction conditions often include the use of solvents such as toluene and catalysts like sodium acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a local anesthetic and in the treatment of neuropathic pain.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide involves the inhibition of sodium ion channels in neuronal cells. This inhibition prevents the initiation and conduction of nerve impulses, leading to its anesthetic effects. The compound binds preferentially to the inactive state of sodium channels, stabilizing the neuronal membrane .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
Tocainide: 2-Amino-N-(2,6-dimethylphenyl)propanamide
Bupivacaine: 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Uniqueness
N-(2,6-Dimethylphenyl)-3-methyl-2-oxo-1-pyrrolidineacetamide is unique due to its specific structure, which imparts distinct pharmacological properties. Unlike lidocaine and tocainide, this compound has a pyrrolidine ring, which may contribute to its unique binding affinity and efficacy in blocking sodium channels .
Properties
CAS No. |
157928-98-8 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-10-5-4-6-11(2)14(10)16-13(18)9-17-8-7-12(3)15(17)19/h4-6,12H,7-9H2,1-3H3,(H,16,18) |
InChI Key |
LFVNNCIOPBOFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1=O)CC(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



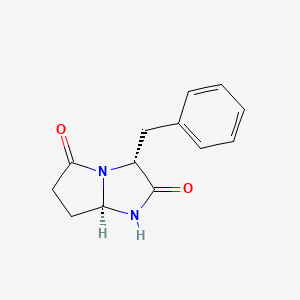

![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
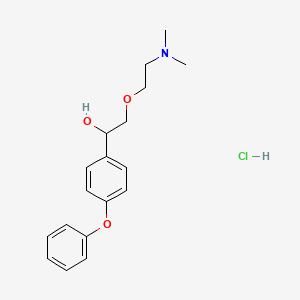
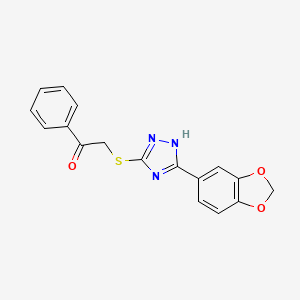
![sodium;[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;dioxido(oxo)silane;molybdenum;oxygen(2-);hydroxide](/img/structure/B12724917.png)
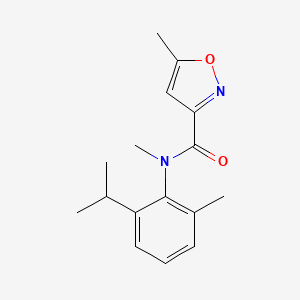

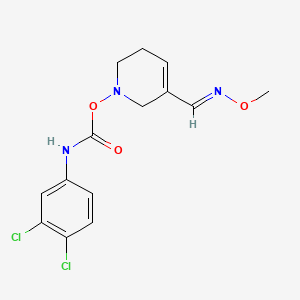

![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)


